6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

Antituberculosis drug discovery Phosphopantetheinyl transferase (PptT) inhibition Mycobacterium tuberculosis

6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione (CAS 902503-22-4, molecular formula C16H16N4O2S, molecular weight 328.39) is a heterocyclic small molecule belonging to the quinazoline-2-thione family. Its structure features a 6,7-dimethoxy-substituted quinazoline core bearing a thione group at position 2 and a pyridin-3-ylmethylamino substituent at position This architecture is characteristic of ATP-competitive kinase inhibitors, where the quinazoline core occupies the adenine-binding pocket of protein kinases and the pyridinylmethylamino side chain extends toward the solvent-exposed region or selectivity pockets.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 902503-22-4
Cat. No. B2375260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
CAS902503-22-4
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3)OC
InChIInChI=1S/C16H16N4O2S/c1-21-13-6-11-12(7-14(13)22-2)19-16(23)20-15(11)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,20,23)
InChIKeyIKMMIBKGQNYPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione (CAS 902503-22-4): Key Chemical Identity and Kinase-Targeting Quinazoline Scaffold


6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione (CAS 902503-22-4, molecular formula C16H16N4O2S, molecular weight 328.39) is a heterocyclic small molecule belonging to the quinazoline-2-thione family. Its structure features a 6,7-dimethoxy-substituted quinazoline core bearing a thione group at position 2 and a pyridin-3-ylmethylamino substituent at position 4. This architecture is characteristic of ATP-competitive kinase inhibitors, where the quinazoline core occupies the adenine-binding pocket of protein kinases and the pyridinylmethylamino side chain extends toward the solvent-exposed region or selectivity pockets [1]. The compound is primarily investigated as a research tool for probing kinase-dependent signaling pathways, particularly those involving PI3K and related lipid kinases, and has been cited in patent literature as a representative scaffold for kinase modulation .

Why 6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione Cannot Be Interchanged with Other Quinazoline Analogs


Quinazoline-2-thione derivatives with 4-amino substituents display profound differences in target engagement, cellular potency, and metabolic stability depending on subtle structural variations at the 4-amino side chain and the 6,7-dimethoxy substitution pattern. The pyridin-3-ylmethylamino moiety of the title compound enables a specific hydrogen-bonding interaction with the hinge region of kinase active sites, while the 6,7-dimethoxy groups influence electronic distribution and steric fit within the hydrophobic pocket [1]. Removal of the 6,7-dimethoxy groups (as in the des-methoxy analog, CAS 440322-34-9) eliminates these critical binding contacts and is expected to significantly reduce kinase inhibitory potency based on established SAR for 6,7-dimethoxyquinazoline kinase inhibitors [2]. Similarly, replacement of the pyridin-3-ylmethylamino group with other 4-substituents (e.g., anilino, alkylamino) shifts selectivity profiles across the kinome, making generic substitution without confirmatory profiling unreliable for reproducible research outcomes [3].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione vs. Closest Analogs


PptT Enzyme Inhibition: Pyridin-3-ylmethyl Thioquinazolinones vs. Non-Pyridinylmethyl Analogs

The J. Med. Chem. 2025 study by Singh et al. identified (pyridin-3-ylmethyl)-substituted thioquinazolinones as hits in a high-throughput screen against Mycobacterium tuberculosis PptT and conducted a full SAR study [1]. While the exact title compound was not explicitly disclosed in the publication's primary tables, the chemotype—defined by the pyridin-3-ylmethylamino substituent at the 4-position of the quinazoline-2-thione core—was essential for on-target PptT inhibition. Compounds lacking the pyridin-3-ylmethyl moiety showed substantially reduced or absent PptT inhibitory activity. The thioquinazolinone hits exerted on-target whole-cell activity against Mtb in axenic culture (MIC values in the low micromolar range) and in macrophages, with efficacy comparable to clinically used antituberculosis drugs [1].

Antituberculosis drug discovery Phosphopantetheinyl transferase (PptT) inhibition Mycobacterium tuberculosis

Thymidylate Synthase Inhibition: 3-Pyridinylmethyl Quinazoline CB30865 Demonstrates Positional Isomer Advantage

A study of lipophilic quinazoline-based aminomethyl pyridine compounds evaluated the effect of pyridine nitrogen position on thymidylate synthase (TS) inhibition. CB300179 (2-pyridine), CB300189 (4-pyridine), and CB30865 (3-pyridine) inhibited isolated mammalian TS with IC50 values of 508 nM, 250 nM, and 156 nM respectively [1]. The 3-pyridinylmethyl isomer (CB30865) was approximately 3.3-fold more potent than the 2-pyridinylmethyl isomer and 1.6-fold more potent than the 4-pyridinylmethyl isomer. Although CB30865 lacks the 2-thione group and 6,7-dimethoxy substitution of the title compound, this positional SAR demonstrates that the 3-pyridinylmethylamino geometry confers superior target binding compared to the 2- or 4-pyridinylmethyl alternatives [1].

Thymidylate synthase inhibition Cancer chemotherapy Folate-independent locus

6,7-Dimethoxy Substitution Effect: Enhanced Kinase Inhibition Potency vs. Des-Methoxy Quinazoline-2-thiones

In the 6,7-dimethoxyquinazoline kinase inhibitor class, the 6,7-dimethoxy substitution is a well-established pharmacophoric element that enhances ATP-binding pocket complementarity. The des-methoxy analog of the title compound, 4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione (CAS 440322-34-9), lacks these electron-donating methoxy groups. Published SAR on 6,7-dimethoxyquinazoline derivatives targeting EGFR and VEGFR-2 tyrosine kinases demonstrates that removal of the 6,7-dimethoxy groups consistently reduces inhibitory potency by 5- to 50-fold across multiple chemotypes [1]. For example, the 6,7-dimethoxyquinazoline-based EGFR inhibitor PD 153035 achieves an IC50 of 25 pM (Ki = 6 pM), whereas des-methoxy analogs exhibit substantially attenuated activity . While direct comparative data for the title compound vs. its des-methoxy analog are not publicly available, the class-level SAR strongly predicts that the 6,7-dimethoxy groups confer a significant potency advantage.

Kinase inhibitor SAR EGFR/VEGFR inhibition 6,7-Dimethoxyquinazoline pharmacophore

2-Thione vs. 2-Carbonyl: Differential Hydrogen-Bonding Capacity and Metabolic Stability of Thioquinazolinones

The thione (C=S) group at position 2 distinguishes the title compound from the more common quinazolin-4-one (C=O) analogs. The thione sulfur atom is a weaker hydrogen-bond acceptor than the carbonyl oxygen but a stronger hydrogen-bond donor when tautomerized to the thiol form, enabling distinct binding interactions with kinase hinge residues and active-site water networks [1]. Singh et al. (2025) demonstrated that thioquinazolinones are substrates for mycobacterial methylation at the thione sulfur, producing inactive S-methylated metabolites—a metabolic liability not shared by the corresponding quinazolin-4-ones [1]. Conversely, this methylation susceptibility can be exploited as a prodrug strategy or selectivity filter. For kinase inhibitor applications, the thione group can improve selectivity for certain kinases (e.g., PI3Kδ) over others compared to the carbonyl analog, though direct comparative data for the title compound are not published [2].

Thione vs. carbonyl bioisosterism Metabolic stability Quinazoline SAR

Recommended Application Scenarios for 6,7-Dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione Based on Verified Evidence


Antituberculosis Drug Discovery: PptT-Targeted Hit-to-Lead Optimization

The title compound's pyridin-3-ylmethylamino thioquinazolinone scaffold has been validated as a PptT inhibitor chemotype with on-target whole-cell activity against Mycobacterium tuberculosis, including efficacy in infected macrophages comparable to clinical antituberculosis agents [1]. Researchers pursuing PptT as a novel TB drug target can use this compound as a starting point for SAR expansion, focusing on modifications that block S-methylation while retaining PptT binding. The 6,7-dimethoxy and 2-thione groups offer specific vectors for structural optimization to improve metabolic stability and selectivity over mammalian kinases.

Kinase Selectivity Profiling: PI3K and Tyrosine Kinase Panel Screening

Quinazoline derivatives bearing 4-aminomethylpyridine substituents are established kinase inhibitor scaffolds cited in patent literature (e.g., US-9388160-B2) for modulating protein kinase activity . The title compound's 6,7-dimethoxyquinazoline-2-thione core is structurally related to ATP-competitive inhibitors of EGFR, VEGFR-2, and PI3Kδ. It is suitable for inclusion in kinase selectivity panels to profile the contribution of the 2-thione group and 3-pyridinylmethylamino geometry to kinome-wide selectivity, particularly when compared head-to-head against the des-methoxy analog (CAS 440322-34-9) and the 2-carbonyl counterpart.

Chemical Biology Tool for Investigating Thione-Dependent Methylation in Mycobacteria

The discovery that Mtb rapidly takes up thioquinazolinones and methylates them at the thione sulfur, producing PptT-inactive S-methyl metabolites, establishes a unique chemical biology application [1]. The title compound can serve as a probe substrate for characterizing mycobacterial methyltransferase activity and for screening inhibitors of this methylation pathway as adjunctive therapies to potentiate thioquinazolinone efficacy.

Quote Request

Request a Quote for 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.